(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound of interest in various fields such as medicinal chemistry, pharmacology, and materials science. Its molecular structure combines several functional groups, offering a range of reactivity and interactions beneficial for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step organic synthesis process involving the following steps:
Preparation of the pyrrol-1-ylphenyl intermediate: This involves the reaction of pyrrole with bromobenzene under palladium-catalyzed conditions.
Formation of the oxadiazole intermediate: This step involves the reaction of 2-fluorobenzohydrazide with appropriate carboxylic acids or derivatives under cyclization conditions to yield the 1,2,4-oxadiazole ring.
Coupling of intermediates: The final step involves the coupling of the pyrrol-1-ylphenyl intermediate with the oxadiazole intermediate using piperidine in a nucleophilic substitution reaction.
Industrial Production Methods
For industrial scale production, optimization of reaction conditions such as temperature, pressure, and choice of solvents and catalysts is crucial. The process may involve:
High-efficiency catalytic systems: Use of palladium or other metal catalysts in cross-coupling reactions.
Continuous flow reactors: Ensuring better temperature control and reaction efficiency.
Purification techniques: High-performance liquid chromatography (HPLC) for purification and isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding ketones or acids depending on the conditions used.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to various reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation with palladium on carbon (Pd/C) or use of sodium borohydride (NaBH4).
Substitution: Use of halogenated reagents or strong acids/bases in appropriate solvents.
Major Products
Oxidation products: Corresponding acids or ketones.
Reduction products: Reduced forms of the oxadiazole or modifications to the pyrrole ring.
Substitution products: Various substituted derivatives depending on the reagents and conditions.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology and Medicine
Pharmacological activities: Investigated for potential therapeutic properties such as anti-inflammatory, antimicrobial, and anticancer activities.
Biological probes: Used in research to study specific molecular pathways and interactions.
Industry
Material science:
Mechanism of Action
The compound’s mechanism of action is highly dependent on its interactions with biological targets:
Molecular targets: It may interact with enzymes, receptors, or DNA, affecting various biochemical pathways.
Pathways involved: Depending on its structure, it could modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(4-Phenyl)(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanone
(1-(1H-pyrrol-1-yl)phenyl)(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanone
Uniqueness
Combination of functional groups: The combination of pyrrole, phenyl, and oxadiazole rings in a single molecule offers unique reactivity and potential interactions.
Applications: Its unique structure allows for broader applications across various fields compared to simpler analogs.
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2/c26-22-8-2-1-7-21(22)24-27-23(32-28-24)16-18-6-5-15-30(17-18)25(31)19-9-11-20(12-10-19)29-13-3-4-14-29/h1-4,7-14,18H,5-6,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLVRPIOXGCELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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